molecular formula C19H22N2O5S B2569106 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide CAS No. 946299-11-2

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide

Cat. No.: B2569106
CAS No.: 946299-11-2
M. Wt: 390.45
InChI Key: BZDWLRCKJCPWBJ-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide (CAS 946299-11-2) is a synthetic small molecule with a molecular weight of 390.45 g/mol and a molecular formula of C₁₉H₂₂N₂O₅S . This compound features a tetrahydroquinoline core functionalized with a methanesulfonyl group at the 1-position and a 3,4-dimethoxybenzamide moiety at the 7-position . It is characterized by its structural similarities to known carbonic anhydrase inhibitors and other benzamide derivatives reported in scientific literature, making it a valuable building block in medicinal chemistry . Research into this compound and its structural analogs has indicated significant potential in various scientific applications. It is investigated for its antimicrobial and anticancer activities, with some studies on related tetrahydroquinoline derivatives showing promising results, including IC₅₀ values that suggest higher potency against certain cancer cell lines compared to traditional chemotherapeutics . The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes crucial for cellular processes, such as methionyl-tRNA synthetase, which is vital for protein synthesis . Molecular docking studies suggest it may interact with the active sites of specific enzymes and kinases, leading to a decrease in their activity and disruption of cellular functions in pathogenic organisms and cancer cells . This product is intended for research applications in chemistry, biology, and drug discovery. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-9-7-14(11-18(17)26-2)19(22)20-15-8-6-13-5-4-10-21(16(13)12-15)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDWLRCKJCPWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline ring, followed by the introduction of the methanesulfonyl group. The final step involves the coupling of the dimethoxybenzamide moiety to the tetrahydroquinoline ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including its effects on various cellular processes.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound and BF22503 () share the 1-methanesulfonyl group but differ in the amide linkage (benzamide vs. acetamide). This distinction may influence solubility and target binding .
  • Compound 24 () lacks the 3,4-dimethoxybenzamide group but retains the methanesulfonamide moiety, suggesting that the benzamide group in the target compound could enhance steric bulk or hydrogen-bonding capacity .
Table 2: Reported Activities of Analogs
Compound Name/ID Biological Activity Mechanism/Relevance Reference
Compound 21 () Carbonic Anhydrase I/II/IV/IX inhibition Competitive inhibition (Ki < 100 nM for CA II)
BF22503 () Not reported Structural similarity to CA inhibitors
Compound 24 () Carbonic Anhydrase inhibition Moderate activity (Ki ~200 nM)

Analysis :

  • The methanesulfonyl group in compound 24 and the target compound could contribute to metabolic stability or modulate membrane permeability .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S with a molecular weight of approximately 336.41 g/mol. The unique structure suggests potential interactions with various biological targets.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The tetrahydroquinoline derivatives are known for their ability to inhibit various enzymes involved in cellular processes. For instance, studies have shown that compounds similar to this compound can act as inhibitors of methionyl-tRNA synthetase , an enzyme crucial for protein synthesis. This inhibition can lead to the disruption of cellular functions in pathogenic organisms and cancer cells .

In vitro studies have demonstrated that related compounds possess IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, indicating higher potency against certain cancer cell lines .

CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
This compound10

The mechanism of action for this compound involves binding to specific targets within the cell. Molecular docking studies suggest that it may interact with the active site of methionyl-tRNA synthetase and other related proteins, leading to a decrease in their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to quantify these interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde.
  • Introduction of the Methanesulfonyl Group : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base like triethylamine.
  • Attachment of the 3,4-Dimethoxybenzamide Moiety : The final step involves coupling the methanesulfonylated tetrahydroquinoline with 3,4-dimethoxybenzoyl chloride under suitable conditions.

Case Studies and Research Findings

A notable study focused on the antitumor activity of tetrahydroquinoline derivatives similar to this compound. The results indicated that these compounds not only inhibited tumor cell proliferation but also induced apoptosis through various signaling pathways .

Another investigation highlighted the compound's potential as a therapeutic agent for autoimmune diseases by modulating immune responses through its interaction with specific receptors involved in T-cell regulation.

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs, focusing on the sulfonamide and dimethoxy groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using CoMFA/CoMSIA .

What analytical techniques are critical for characterizing purity and structure?

Q. Basic

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to confirm purity >95% .
  • NMR : ¹H (400 MHz) and ¹³C (100 MHz) spectra to verify sulfonamide and benzamide connectivity .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 441.15) .

How does the stereochemistry of the tetrahydroquinoline moiety impact pharmacological profiles?

Q. Advanced

  • Enantioselectivity : Chiral centers in the tetrahydroquinoline core (e.g., C1) may lead to differential binding. Use chiral HPLC (Chiralpak AD-H) to separate enantiomers .
  • Activity Differences : In silico studies suggest the (S)-enantiomer exhibits 3–5× higher affinity for kinase targets .

What are the primary challenges in scaling up synthesis for preclinical studies?

Q. Basic

  • Yield Optimization : Multi-step reactions often suffer from low cumulative yields (<40%). Optimize catalysts (e.g., DMAP) and solvent systems (e.g., DMF vs. THF) .
  • Purification : Scale-up of column chromatography is labor-intensive. Switch to recrystallization or flash distillation .

What strategies enhance target selectivity via modification of the dimethoxybenzamide group?

Q. Advanced

  • Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to balance lipophilicity (LogP increase ~0.5) and metabolic stability .
  • SAR Studies : Synthesize analogs (e.g., 3-methoxy-4-hydroxy) to map steric/electronic effects on IC₅₀ values .

What in vitro assays are typically used to evaluate biological activity?

Q. Basic

  • Kinase Inhibition : ADP-Glo™ assay for IC₅₀ determination (e.g., vs. JAK2 or EGFR) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, IC₅₀ ~5–10 µM) .

How can discrepancies between computational predictions and experimental reactivity be addressed?

Q. Advanced

  • Kinetic Studies : Measure reaction rates (e.g., UV-Vis spectroscopy) to validate in silico transition states .
  • Parameter Adjustment : Refine force fields (e.g., GAFF2) to better model sulfonamide electrophilicity .

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